Cas no 2227912-25-4 (rac-(1R,3R)-2,2-dimethyl-3-(1,3-thiazol-4-yl)cyclopropylmethanamine)

rac-(1R,3R)-2,2-dimethyl-3-(1,3-thiazol-4-yl)cyclopropylmethanamine 化学的及び物理的性質
名前と識別子
-
- rac-(1R,3R)-2,2-dimethyl-3-(1,3-thiazol-4-yl)cyclopropylmethanamine
- EN300-1779972
- 2227912-25-4
- rac-[(1R,3R)-2,2-dimethyl-3-(1,3-thiazol-4-yl)cyclopropyl]methanamine
-
- インチ: 1S/C9H14N2S/c1-9(2)6(3-10)8(9)7-4-12-5-11-7/h4-6,8H,3,10H2,1-2H3/t6-,8+/m0/s1
- InChIKey: WZIBNNSIAJELGE-POYBYMJQSA-N
- ほほえんだ: S1C=NC(=C1)[C@H]1[C@H](CN)C1(C)C
計算された属性
- せいみつぶんしりょう: 182.08776963g/mol
- どういたいしつりょう: 182.08776963g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
rac-(1R,3R)-2,2-dimethyl-3-(1,3-thiazol-4-yl)cyclopropylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1779972-5.0g |
rac-[(1R,3R)-2,2-dimethyl-3-(1,3-thiazol-4-yl)cyclopropyl]methanamine |
2227912-25-4 | 5g |
$4764.0 | 2023-05-27 | ||
Enamine | EN300-1779972-1.0g |
rac-[(1R,3R)-2,2-dimethyl-3-(1,3-thiazol-4-yl)cyclopropyl]methanamine |
2227912-25-4 | 1g |
$1643.0 | 2023-05-27 | ||
Enamine | EN300-1779972-0.05g |
rac-[(1R,3R)-2,2-dimethyl-3-(1,3-thiazol-4-yl)cyclopropyl]methanamine |
2227912-25-4 | 0.05g |
$1381.0 | 2023-09-20 | ||
Enamine | EN300-1779972-1g |
rac-[(1R,3R)-2,2-dimethyl-3-(1,3-thiazol-4-yl)cyclopropyl]methanamine |
2227912-25-4 | 1g |
$1643.0 | 2023-09-20 | ||
Enamine | EN300-1779972-0.5g |
rac-[(1R,3R)-2,2-dimethyl-3-(1,3-thiazol-4-yl)cyclopropyl]methanamine |
2227912-25-4 | 0.5g |
$1577.0 | 2023-09-20 | ||
Enamine | EN300-1779972-0.25g |
rac-[(1R,3R)-2,2-dimethyl-3-(1,3-thiazol-4-yl)cyclopropyl]methanamine |
2227912-25-4 | 0.25g |
$1513.0 | 2023-09-20 | ||
Enamine | EN300-1779972-0.1g |
rac-[(1R,3R)-2,2-dimethyl-3-(1,3-thiazol-4-yl)cyclopropyl]methanamine |
2227912-25-4 | 0.1g |
$1447.0 | 2023-09-20 | ||
Enamine | EN300-1779972-10.0g |
rac-[(1R,3R)-2,2-dimethyl-3-(1,3-thiazol-4-yl)cyclopropyl]methanamine |
2227912-25-4 | 10g |
$7065.0 | 2023-05-27 | ||
Enamine | EN300-1779972-5g |
rac-[(1R,3R)-2,2-dimethyl-3-(1,3-thiazol-4-yl)cyclopropyl]methanamine |
2227912-25-4 | 5g |
$4764.0 | 2023-09-20 | ||
Enamine | EN300-1779972-10g |
rac-[(1R,3R)-2,2-dimethyl-3-(1,3-thiazol-4-yl)cyclopropyl]methanamine |
2227912-25-4 | 10g |
$7065.0 | 2023-09-20 |
rac-(1R,3R)-2,2-dimethyl-3-(1,3-thiazol-4-yl)cyclopropylmethanamine 関連文献
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
rac-(1R,3R)-2,2-dimethyl-3-(1,3-thiazol-4-yl)cyclopropylmethanamineに関する追加情報
rac-(1R,3R)-2,2-dimethyl-3-(1,3-thiazol-4-yl)cyclopropylmethanamine: A Comprehensive Overview
The compound rac-(1R,3R)-2,2-dimethyl-3-(1,3-thiazol-4-yl)cyclopropylmethanamine (CAS No. 222791-25-4) is a structurally unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its cyclopropane ring system, which is substituted with a thiazole moiety and two methyl groups. The stereochemistry of the compound is defined by the (1R,3R) configuration, which plays a crucial role in its chemical reactivity and biological activity.
The synthesis of rac-(1R,3R)-2,2-dimethyl-3-(1,3-thiazol-4-yl)cyclopropylmethanamine involves a multi-step process that typically includes the formation of the cyclopropane ring and subsequent functionalization with the thiazole group. Recent advancements in asymmetric synthesis have enabled the precise control of stereochemistry during the synthesis of this compound. The use of chiral catalysts and enantioselective reactions has significantly improved the yield and enantiomeric purity of this compound.
The structural features of this compound make it an attractive candidate for various applications in drug discovery. The presence of the cyclopropane ring provides rigidity to the molecule, which can enhance its binding affinity to target proteins. The thiazole group is known for its ability to participate in hydrogen bonding and π-interactions, further contributing to the molecule's bioactivity. Recent studies have demonstrated that this compound exhibits potent activity against several therapeutic targets, including kinase enzymes and G-protein coupled receptors (GPCRs).
In terms of pharmacokinetics, rac-(1R,3R)-2,2-dimethyl-3-(1,3-thiazol-4-yl)cyclopropylmethanamine has shown favorable properties such as good oral bioavailability and moderate clearance rates. These characteristics make it a promising lead compound for further optimization in preclinical studies. Additionally, recent research has focused on improving the solubility and permeability of this compound through various chemical modifications.
The safety profile of this compound has also been evaluated in preclinical models. Studies have shown that it exhibits low toxicity at therapeutic doses and does not induce significant adverse effects on major organ systems. These findings suggest that rac-(1R,3R)-2,2-dimethyl-3-(1,3-thiazol-4-yl)cyclopropylmethanamine has a favorable safety margin for potential clinical use.
In conclusion, rac-(1R,3R)-2,2-dimethyl-3-(1,3-thiazol-4-yl)cyclopropylmethanamine (CAS No. 222791-25-4) is a structurally unique compound with significant potential in drug discovery and development. Its favorable pharmacokinetic properties and promising bioactivity make it an attractive candidate for further research. As new insights into its mechanism of action and therapeutic potential continue to emerge from ongoing studies, this compound is expected to play a pivotal role in advancing novel therapeutics.
2227912-25-4 (rac-(1R,3R)-2,2-dimethyl-3-(1,3-thiazol-4-yl)cyclopropylmethanamine) 関連製品
- 1806374-35-5(Methyl 2-(2-bromopropanoyl)-3-cyanobenzoate)
- 896317-99-0(7-methyl-2-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one)
- 254452-91-0((5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester)
- 2171860-14-1(3-(5-formyl-1H-pyrazol-1-yl)benzonitrile)
- 1172969-12-8(1-1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-ylethan-1-amine hydrochloride)
- 1170652-81-9(methyl 4-(4-fluoro-1,3-benzothiazol-2-yl)2-(1H-pyrazol-1-yl)ethylcarbamoylbenzoate)
- 2034430-64-1(N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide)
- 59898-68-9(4-Benzyl-5-sulfanyl-8-thia-4,6-diazatricyclo7.4.0.0,2,7trideca-1(9),2(7),5-trien-3-one)
- 42784-26-9(2-(3-Aminopropyl)benzimidazole)
- 90238-77-0(4,5-dimethyloxolan-3-one, Mixture of diastereomers)




